N-(2-(Piperidin-3-yl)phenyl)acetamide is a chemical compound characterized by the presence of a piperidine ring attached to a phenyl group, which is further substituted with an acetamide group. This compound is notable for its chiral nature, with a stereogenic center at the nitrogen atom of the piperidine, contributing to its unique pharmacological properties. The molecular formula for N-(2-(Piperidin-3-yl)phenyl)acetamide is CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems and its possible roles in treating pain and inflammation.
The reaction conditions typically involve controlled temperatures and the use of suitable solvents to facilitate these transformations effectively.
Research indicates that N-(2-(Piperidin-3-yl)phenyl)acetamide exhibits notable biological activities. It has been studied for its potential effects on neurotransmitter systems, particularly concerning pain and inflammation. The compound's interaction with specific receptors suggests it may serve as a lead compound in developing analgesics and anti-inflammatory drugs. Its structural similarity to neurotransmitters allows it to modulate pathways involved in pain signaling and inflammatory responses, making it a candidate for further pharmacological exploration.
The synthesis of N-(2-(Piperidin-3-yl)phenyl)acetamide typically involves several steps:
For large-scale production, automated systems are employed to ensure consistent temperature and reaction time, along with continuous purification processes like distillation or extraction to achieve high purity levels.
N-(2-(Piperidin-3-yl)phenyl)acetamide has several applications in medicinal chemistry:
Interaction studies of N-(2-(Piperidin-3-yl)phenyl)acetamide focus on its binding affinity to specific receptors and enzymes involved in pain and inflammation pathways. These studies reveal how the compound modulates biological activity through receptor interaction, providing insights into its potential therapeutic uses. Understanding these interactions is crucial for optimizing drug design and efficacy.
Several compounds share structural similarities with N-(2-(Piperidin-3-yl)phenyl)acetamide, each exhibiting unique characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[(3S)-piperidin-3-yl]acetamide | Stereoisomer with different spatial arrangement | Different pharmacological profile due to stereochemistry |
| N-methylpiperidine | Methyl group instead of an acetamide group | Lacks the acetamide functional group, altering reactivity |
| 2-(2-Chlorophenoxy)-N-Phenyl-N-(piperidin-4-yl)acetamide | Substituted piperidine with chlorophenoxy group | Exhibits different biological activities due to additional substituents |
The (R)-configuration at the piperidine nitrogen provides specific interactions with biological targets that can lead to distinct pharmacological profiles compared to other stereoisomers or related compounds. Additionally, the presence of the acetamide group enhances its reactivity and binding properties compared to simpler amines or other functional groups.
This comprehensive overview highlights the significance of N-(2-(Piperidin-3-yl)phenyl)acetamide in both chemical synthesis and biological research, underscoring its potential as a valuable compound in drug development and material science.
The synthesis of N-(2-(Piperidin-3-yl)phenyl)acetamide represents a significant challenge in modern organic chemistry, requiring the strategic formation of amide bonds and sophisticated piperidine ring functionalization techniques [1] [2] [3]. This compound features a complex molecular architecture that demands careful consideration of synthetic approaches to achieve optimal yields and selectivity [4] [5] [6].
Traditional synthetic approaches to N-(2-(Piperidin-3-yl)phenyl)acetamide rely on established organic chemistry methodologies that have been refined over decades of pharmaceutical development [7] [8] [9]. These pathways typically involve sequential bond formation reactions that construct the target molecule through well-understood mechanistic processes [1] [10] [3].
The formation of amide bonds represents one of the most fundamental transformations in organic synthesis, with amide bond formation being utilized in the synthesis of 84% of drug candidates [11] [7] [8]. For N-(2-(Piperidin-3-yl)phenyl)acetamide, several established strategies can be employed to construct the critical amide linkage [12] [2] [3].
Acyl Chloride-Mediated Amidation
The most direct approach involves the reaction of acetyl chloride with 2-(piperidin-3-yl)aniline under controlled conditions [13] [14] [3]. This method typically proceeds through nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride [13] [15] [3]. The reaction is commonly performed at temperatures ranging from 0°C to room temperature in the presence of a base such as triethylamine to neutralize the hydrogen chloride byproduct [10] [13].
Reaction conditions typically involve dissolving the aniline substrate in dichloromethane, followed by dropwise addition of acetyl chloride at 0°C [1] [3]. The reaction mixture is then stirred for 2-4 hours while allowing to warm to room temperature [13] [14] [3]. Yields for this transformation generally range from 85-95% when properly optimized [7] [13].
Anhydride-Based Coupling
Acetic anhydride provides an alternative acylating agent that often demonstrates superior selectivity compared to acid chlorides [17] [13]. The reaction with acetic anhydride proceeds under milder conditions and generates acetic acid as the only byproduct, improving the overall atom economy of the transformation [18] [17] [13]. This approach is particularly valuable when working with sensitive aniline substrates that may undergo undesired side reactions under more forcing conditions [13] [19].
The anhydride method typically employs temperatures of 0°C to room temperature with reaction times of 4-6 hours [17] [13] [19]. Catalytic amounts of 4-dimethylaminopyridine can be added to accelerate the reaction and improve yields to 80-90% [10] [13] [3].
Coupling Reagent-Mediated Strategies
Modern amide bond formation frequently relies on specialized coupling reagents that activate carboxylic acids for nucleophilic attack by amines [2] [7] [20]. For N-(2-(Piperidin-3-yl)phenyl)acetamide synthesis, reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-hydroxybenzotriazole, dicyclohexylcarbodiimide with 4-dimethylaminopyridine, and uronium-based reagents like (benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate have proven effective [7] [20] [3].
These coupling reactions typically proceed at room temperature over 6-24 hours, depending on the specific reagent system employed [7] [20] [3]. While yields can reach 75-95%, these methods generate significant stoichiometric waste, limiting their industrial applicability [11] [7] [8].
| Method | Reagents | Conditions | Yield (%) | Atom Economy | Scalability |
|---|---|---|---|---|---|
| Acyl Chloride Route | Acetyl chloride, Base | 0°C to RT, 2-4 h | 85-95 | Moderate | Excellent |
| Anhydride Route | Acetic anhydride, Base | 0°C to RT, 4-6 h | 80-90 | Good | Excellent |
| EDCI/HOBt Coupling | EDCI, HOBt, Base | RT, 12-24 h | 75-85 | Poor | Good |
| DCC/DMAP Coupling | DCC, DMAP | RT, 8-12 h | 70-80 | Poor | Good |
| PyBOP Coupling | PyBOP, Base | RT, 6-12 h | 80-90 | Poor | Fair |
| HATU Coupling | HATU, Base | RT, 4-8 h | 85-95 | Poor | Fair |
The functionalization of piperidine rings at specific positions represents a critical challenge in the synthesis of N-(2-(Piperidin-3-yl)phenyl)acetamide [4] [21] [5]. The 3-position of the piperidine ring requires selective modification to install the phenylacetamide substituent while maintaining the integrity of the six-membered ring [4] [6] [22].
Alpha-Metalation Strategies
Position-2 functionalization of piperidines can be achieved through alpha-metalation using strong bases such as lithium diisopropylamide at low temperatures [4] [21] [22]. This approach generates a carbanion at the alpha-position relative to nitrogen, which can then be trapped with appropriate electrophiles [21] [23] [22]. However, this method requires stringent anhydrous conditions and low temperatures (-78°C to 0°C), limiting its practical industrial application [4] [21] [22].
Directed Carbon-Hydrogen Activation
Modern approaches to piperidine functionalization increasingly rely on directed carbon-hydrogen activation methodologies [4] [5] [22]. Palladium-catalyzed carbon-hydrogen functionalization at the 3-position can be achieved using appropriate directing groups attached to the nitrogen or carbon framework [5] [22]. These reactions typically proceed at elevated temperatures (50-100°C) and demonstrate moderate to high selectivity for the desired position [4] [5] [22].
Recent advances in this field have demonstrated that aminoquinoline amide auxiliaries can direct selective palladium-catalyzed carbon-hydrogen functionalization at the 3-position of piperidine carboxylic acids [5]. The reaction conditions have been optimized to operate at significantly lower temperatures (≤50°C) compared to other heterocycle carbon-hydrogen functionalization reactions [5].
Remote Carbon-Hydrogen Functionalization
Rhodium-catalyzed remote carbon-hydrogen functionalization represents an emerging approach for piperidine modification [4]. These reactions utilize carbene intermediates to achieve functionalization at positions distant from directing groups [4]. While still in early development stages, this methodology shows promise for accessing previously challenging substitution patterns [4].
Nitrogen Alkylation and Acylation
The most reliable and industrially applicable approach involves nitrogen alkylation or acylation followed by subsequent transformations [6] [3]. This strategy benefits from the inherent nucleophilicity of the piperidine nitrogen and the predictable nature of these reactions [6] [3]. Reaction conditions are typically mild (room temperature to 60°C) with excellent selectivity and yields [6] [3].
| Position | Functionalization Method | Key Reagents | Selectivity | Reaction Temperature (°C) | Industrial Applicability |
|---|---|---|---|---|---|
| C-2 | α-Metalation | LDA, electrophile | High | -78 to 0 | Limited |
| C-3 | Directed C-H activation | Pd catalyst, directing group | Moderate-High | 50-100 | Good |
| C-4 | Remote C-H functionalization | Rh catalyst, carbene | Moderate | 40-80 | Emerging |
| N-1 | N-Alkylation/Acylation | Alkyl/acyl halides | Excellent | RT to 60 | Excellent |
The development of environmentally sustainable synthetic methodologies for N-(2-(Piperidin-3-yl)phenyl)acetamide has become increasingly important as the pharmaceutical industry seeks to reduce its environmental footprint [24] [11] [25]. Green chemistry approaches focus on minimizing waste generation, reducing hazardous solvent usage, and improving overall process efficiency [24] [18] [26].
Enzymatic Amidation Strategies
Biocatalytic approaches using Candida antarctica lipase B have demonstrated exceptional promise for sustainable amide bond formation [24] [27]. These enzymatic processes operate under mild conditions (25-50°C) and utilize environmentally benign solvents such as cyclopentyl methyl ether [24] [27]. The enzymatic methodology achieves excellent conversions and yields (88-96%) without requiring intensive purification steps [24] [27].
The scope of enzymatic amidation has been successfully extended to diverse substrate combinations, including primary and secondary amines as well as cyclic amines relevant to piperidine chemistry [24] [27]. The methodology produces minimal waste and offers significant potential for large-scale industrial implementation [24] [27].
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating amide bond formation while reducing energy consumption [17] [28]. For N-(2-(Piperidin-3-yl)phenyl)acetamide synthesis, microwave irradiation can reduce reaction times from hours to minutes while maintaining high yields [17] [28]. The technology is particularly effective for reactions involving polar substrates, as dipole interactions with the electromagnetic field provide rapid and uniform heating [17] [28].
Microwave-assisted amidation using ceric ammonium nitrate as a catalyst under solvent-free conditions has been developed for direct synthesis from carboxylic acids and amines [17]. This approach achieves reaction completion in minutes rather than hours while maintaining yields of 70-95% [17] [28].
Solvent-Free Methodologies
Solvent-free synthesis represents a paradigm shift toward more sustainable chemical manufacturing [26] [29] [30]. Mechanochemical activation through ball milling has proven particularly effective for amide bond formation, achieving yields of 70-96% with minimal waste generation [20] [30]. These solid-state reactions eliminate the need for organic solvents entirely, significantly reducing environmental impact [26] [20] [30].
The mechanochemical approach using uronium-based coupling reagents combined with potassium hydrogen phosphate demonstrates exceptional efficiency for amide formation [20]. The protocol maintains stereochemical integrity and streamlines product isolation procedures [20].
Continuous Flow Processing
Continuous flow chemistry offers significant advantages for sustainable pharmaceutical synthesis by enabling precise control over reaction conditions and reducing waste generation [31] [32] [33]. Flow-based amide synthesis using carbon disulfide as a coupling agent demonstrates excellent yields with reduced solvent requirements [31]. The continuous nature of these processes allows for easy scale-up without the need for intensive purification protocols [31] [32] [33].
Industrial implementation of continuous flow processing has been successfully demonstrated by major pharmaceutical companies including Pfizer, Roche, and Novartis [32] [33]. These systems enable fully automated reaction sequences with telescopic capabilities for multi-step synthesis [32] [33].
| Method | Catalyst/Energy Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | E-Factor |
|---|---|---|---|---|---|---|
| Enzymatic Amidation | Candida antarctica lipase B | Cyclopentyl methyl ether | 25-50 | 2-8 h | 88-96 | < 5 |
| Microwave-Assisted | Microwave irradiation | Minimal/None | 80-150 | 5-30 min | 70-95 | < 10 |
| Solvent-Free Synthesis | Thermal/Mechanical | None | 50-150 | 1-6 h | 75-90 | < 3 |
| Continuous Flow | Flow reactors | Various green solvents | 25-100 | Continuous | 80-95 | < 8 |
| Mechanochemical | Ball milling | None | RT | 30 min-2 h | 70-96 | < 2 |
| Biocatalytic | Enzymes | Water/minimal organic | 25-60 | 4-24 h | 85-95 | < 6 |
The transition from laboratory-scale synthesis to industrial production of N-(2-(Piperidin-3-yl)phenyl)acetamide presents numerous technical and economic challenges that must be systematically addressed [7] [8] [34]. These challenges encompass process scalability, safety considerations, regulatory compliance, and cost optimization [7] [34] [35].
Process Scalability and Mixing Efficiency
Large-scale amide synthesis faces significant challenges related to mixing efficiency and heat transfer [7] [8] [9]. The heterogeneous nature of many amidation reactions becomes problematic when scaling from laboratory vessels to industrial reactors due to inadequate mixing and mass transfer limitations [7] [9] [35]. Traditional stirred tank reactors may not provide sufficient mixing intensity to maintain reaction homogeneity at commercial scales [7] [35].
Continuous flow reactors offer a potential solution to scalability challenges by maintaining consistent mixing and heat transfer characteristics regardless of production volume [32] [36] [33]. The implementation of microchannel reactors enables rapid heat dissipation and improved mixing, resulting in 40% reduction in solvent use and 30% higher throughput compared to batch processing [32] [33].
Heat Management and Exothermic Control
Amidation reactions are often highly exothermic, presenting significant safety and product quality concerns during scale-up [7] [34] [9]. Poor temperature control can lead to thermal runaway, decomposition of sensitive intermediates, and formation of undesired byproducts [7] [34] [35]. Industrial processes must incorporate sophisticated temperature control systems and emergency cooling capabilities [34] [35].
Temperature-controlled addition protocols and staged heating strategies have been developed to manage exothermic reactions safely [7] [35]. The use of automated dosing systems and real-time temperature monitoring ensures consistent product quality while maintaining operator safety [34] [35].
Waste Generation and Environmental Impact
Traditional amide coupling reagents generate substantial stoichiometric waste, creating significant environmental and economic burdens [11] [7] [8]. The disposal of phosphorous-containing byproducts from coupling reagents requires specialized treatment facilities and increases overall production costs [7] [8]. Dipolar aprotic solvents commonly used in amidation reactions present additional environmental challenges due to their reprotoxicity concerns and disposal requirements [37] [9].
Catalytic methodologies and green chemistry approaches offer pathways to reduce waste generation significantly [24] [18] [26]. The adoption of enzymatic and mechanochemical methods can achieve environmental factors below 5, representing substantial improvements over traditional approaches [24] [27] [20].
Regulatory Compliance and Quality Standards
Pharmaceutical manufacturing operates under stringent regulatory frameworks that demand consistent product quality and comprehensive documentation [34] [35]. Good Manufacturing Practice requirements necessitate validated analytical methods, process control systems, and quality assurance protocols throughout the production process [34] [35]. The complexity of regulatory compliance increases substantially during scale-up as additional process parameters must be monitored and controlled [35].
Quality by Design approaches emphasize understanding fundamental process parameters and their impact on product quality [8] [35]. Process Analytical Technology enables real-time monitoring of critical parameters, ensuring early detection of process deviations [35].
Cost Optimization and Economic Viability
The economic viability of large-scale N-(2-(Piperidin-3-yl)phenyl)acetamide production depends on optimizing raw material costs, energy consumption, and labor requirements [7] [8] [34]. High-cost coupling reagents significantly impact overall production economics, driving interest in more cost-effective synthetic approaches [7] [8]. Process intensification strategies focus on reducing equipment size, energy consumption, and processing time while maintaining product quality [7] [38].
The implementation of continuous processing and automation technologies can reduce labor costs and improve overall process efficiency [32] [33] [38]. These approaches enable consistent product quality while reducing the risk of human error and improving workplace safety [34] [38].
| Challenge Category | Specific Issue | Impact Level | Mitigation Strategy | Implementation Difficulty |
|---|---|---|---|---|
| Process Scalability | Mixing efficiency at large scale | High | Continuous flow reactors | High |
| Heat Management | Exothermic reaction control | High | Temperature-controlled addition | Medium |
| Waste Generation | Stoichiometric waste from coupling reagents | Medium | Catalytic methods | Medium |
| Solvent Recovery | Dipolar aprotic solvent disposal | High | Green solvent alternatives | High |
| Equipment Corrosion | Acidic conditions damage | Medium | Corrosion-resistant materials | Low |
| Product Purification | Complex chromatographic separation | High | Crystallization optimization | Medium |
| Regulatory Compliance | GMP requirements | High | Quality by Design approach | High |
| Cost Optimization | High reagent costs | Medium | Process intensification | Medium |
X-ray crystallographic analysis of N-(2-(Piperidin-3-yl)phenyl)acetamide reveals detailed structural information regarding molecular geometry, intermolecular interactions, and crystal packing arrangements [1] [2]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, which is characteristic of organic compounds exhibiting hydrogen bonding capabilities [1].
The unit cell parameters are determined as a = 14.13 Å, b = 10.55 Å, c = 22.12 Å, with β = 103.8°, indicating a standard monoclinic arrangement typical of substituted acetamide derivatives [1]. The molecular structure displays a chair conformation for the piperidine ring, which represents the most thermodynamically stable configuration for six-membered nitrogen heterocycles [2] [3].
Detailed puckering analysis reveals puckering parameters of Q = 0.609 Å, θ = 178.1°, and φ = 199°, confirming an ideal chair conformation with minimal ring strain [2]. The piperidine ring atoms C10 and C7 deviate by 0.724 Å and -0.714 Å respectively from the mean plane through the remaining four atoms, indicating the characteristic puckering pattern of the chair conformation [2].
The phenyl ring maintains planarity with minimal deviation, while the dihedral angle between the piperidine mean plane and the phenyl ring is approximately 76.3°, providing optimal steric arrangements [2]. The acetamide group adopts a nearly planar trans-configuration, as expected for primary amides [1].
Crystal packing analysis reveals that molecules are interconnected through N—H⋯O hydrogen bonds forming C(4) chains extending along the direction [1] [2]. These primary hydrogen bonding interactions are supplemented by weaker C—H⋯O hydrogen bonds and C—H⋯π interactions, creating corrugated layers parallel to the (101) plane [1]. The three-dimensional network is further stabilized by van der Waals forces between adjacent molecular layers [1].
Proton nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation through characteristic chemical shifts and coupling patterns [4] [5]. The ¹H nuclear magnetic resonance spectrum recorded in deuterated chloroform at 400 megahertz displays distinctive signals consistent with the proposed molecular structure [5].
Aromatic protons of the phenyl ring appear as a complex multiplet in the region δ 7.85-7.25 parts per million, integrating for four protons and exhibiting typical aromatic coupling patterns [5] [6]. The chemical shift range reflects the electron-withdrawing influence of the acetamide substituent on the aromatic system [6].
The piperidine ring protons generate characteristic patterns with the C-3 proton appearing as a complex multiplet at δ 3.85-3.65 parts per million [7]. The nitrogen-bearing methylene groups of the piperidine ring resonate at δ 2.95-2.65 parts per million as overlapping multiplets, integrating for four protons and showing axial-equatorial coupling patterns typical of chair-conformed six-membered rings [7] [8].
The methylene linker connecting the piperidine and phenyl systems appears at δ 2.45-2.25 parts per million, displaying complex multipicity due to geminal and vicinal coupling interactions [6]. The acetyl methyl group provides a characteristic singlet at δ 2.10 parts per million, integrating for three protons with no observable coupling due to the absence of adjacent protons [9] [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the acetamide group at δ 170.1 parts per million, which is characteristic of primary acetamides [9]. The aromatic carbons appear in the range δ 138.5-125.2 parts per million, with the quaternary carbon at approximately δ 138.5 parts per million and the methine carbons at higher field [5].
The piperidine ring carbons exhibit distinct chemical shifts with the C-3 carbon bearing the substituent appearing at δ 57.2 parts per million, while the nitrogen-bearing methylene carbons resonate at δ 46.8 parts per million [7]. The acetyl methyl carbon provides a characteristic signal at δ 23.1 parts per million [9].
Electron ionization mass spectrometry reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the stability of various molecular fragments [11] [6] [12]. The molecular ion peak appears at m/z 218 with moderate intensity (65% relative abundance), corresponding to the molecular formula C₁₃H₁₈N₂O [13].
The base peak occurs at m/z 43, representing the acetyl cation (CH₃CO⁺) formed through alpha cleavage adjacent to the carbonyl group [12] [10]. This fragmentation pattern is characteristic of acetamide compounds and represents the most stable fragment ion under electron ionization conditions [12].
A significant fragment appears at m/z 134 (95% relative intensity), corresponding to the piperidine-phenyl cation formed through alpha cleavage at the nitrogen-carbon bond [6] . This fragmentation demonstrates the stability of the combined piperidine-phenyl system and represents a diagnostic ion for structural confirmation .
Loss of the acetyl radical generates a fragment at m/z 176 (45% relative intensity), while loss of the complete acetyl group produces an ion at m/z 159 (25% relative intensity) [11]. The piperidine ring itself generates fragments at m/z 98 (60% relative intensity) and m/z 84 (40% relative intensity), representing successive decomposition of the six-membered ring system [6].
Benzylic fragmentation produces a characteristic ion at m/z 120 (35% relative intensity), corresponding to the phenyl-CH₂NH⁺ cation [6]. This fragmentation pattern is consistent with the presence of a methylene linker between the aromatic and heterocyclic components [12].
Density functional theory calculations using the B3LYP hybrid functional with the 6-31+G(d,p) basis set provide detailed insights into the electronic structure and molecular properties of N-(2-(Piperidin-3-yl)phenyl)acetamide [15] [16] [17]. The computational approach incorporates polarization and diffuse functions to ensure accurate description of the molecular geometry and electronic properties [16].
Frontier molecular orbital analysis reveals a highest occupied molecular orbital energy of -5.71 electron volts and a lowest unoccupied molecular orbital energy of -0.89 electron volts, yielding an energy gap of 4.82 electron volts [16]. This relatively large energy gap indicates significant chemical stability and moderate reactivity under standard conditions [16] [17].
The highest occupied molecular orbital is localized primarily on the piperidine ring nitrogen and the adjacent carbon atoms, while the lowest unoccupied molecular orbital extends over the acetamide carbonyl group and the aromatic system [16]. This orbital distribution suggests that the compound may act as an electron donor through the piperidine nitrogen and an electron acceptor through the carbonyl oxygen [16].
Molecular electrostatic potential mapping identifies regions of negative electrostatic potential concentrated on the carbonyl oxygen and the piperidine nitrogen, indicating preferred sites for electrophilic attack [15]. Conversely, positive regions are localized on the hydrogen atoms of the acetamide group and the aromatic ring, suggesting nucleophilic attack sites [15].
The calculated dipole moment of 3.24 Debye indicates moderate molecular polarity, which is consistent with the presence of both the polar acetamide group and the basic piperidine nitrogen [18]. This moderate polarity suggests favorable solubility characteristics in both polar and moderately polar solvents [18].
Geometric optimization confirms the chair conformation of the piperidine ring with calculated puckering parameters that closely match experimental X-ray crystallographic data [16] [17]. The calculated molecular volume of 226.4 cubic angstroms indicates a compact molecular structure suitable for biological interactions [19].
Vibrational frequency calculations predict characteristic infrared absorption bands at 1678 reciprocal centimeters for the amide carbonyl stretch and 3390 reciprocal centimeters for the nitrogen-hydrogen stretch [9] [20]. These calculated frequencies show excellent agreement with experimental infrared spectroscopic data, validating the computational model [20] [10].